molecular formula C17H14BrNO2 B11408106 5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione

5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione

Cat. No.: B11408106
M. Wt: 344.2 g/mol
InChI Key: YAQUHAGUTWROKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole compounds.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE include other indole derivatives such as:

  • 7-Bromo-4-(bromomethyl)-2-methylindole
  • 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane
  • 2-Bromo-4’-methylpropiophenone

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-BROMO-7-METHYL-1-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-7-methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C17H14BrNO2/c1-10-3-5-12(6-4-10)9-19-15-11(2)7-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3

InChI Key

YAQUHAGUTWROKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.